Compound Description: This compound is a copper(II) complex featuring a pyrazolylpyrimidine ligand. It exhibits polymorphism, existing in green, emerald green, and orange forms due to variations in π-π stacking interactions. []
Compound Description: These compounds were synthesized via a one-pot, four-component condensation reaction and contain a pyrazole ring substituted at the 1-position with a thiazole ring. This thiazole ring is further substituted with a benzylideneamino group and linked to a pyranone moiety. []
Compound Description: This compound represents a novel teraryl oxazolidinone demonstrating antimicrobial activity, particularly against MRSA. Its phosphate form exhibits enhanced water solubility and a favorable safety profile. []
Compound Description: These heteroleptic copper(II) complexes incorporate a tripodal bis-pyrazole ligand system. They exhibit promising anticancer activity against various human cancer cell lines, with some demonstrating higher potency than cisplatin. []
Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor, demonstrating anticancer activity in basal-like breast cancer (BLBC) models by preventing Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression. []
Compound Description: These are hybrid molecules incorporating a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit within their structures. They were synthesized via one-pot multi-component reactions and feature fused 1,4-dihydropyridine systems. []
Compound Description: This compound features a dihydropyrimidinone ring adopting a flattened boat conformation. It forms centrosymmetric dimers through N—H⋯O hydrogen bonds, further linking into infinite chains via N—H⋯N hydrogen bonds. []
Compound Description: Telotristat is a pharmaceutical compound and exists in various solid dosage forms. It is chemically described as an (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate. [, , ]
Compound Description: In the crystal structure of this compound, the pyrazole ring exhibits specific dihedral angles with the benzo[d]thiazole ring system and the benzene rings. The molecular packing is characterized by C—H⋯π interactions. []
Compound Description: This compound is an N-heterocyclic ligand that forms complexes with various 3d-metals. These complexes, along with the parent ligand, have shown antimicrobial, antimycobacterial, and cytotoxic activities. []
Compound Description: This compound contains a pyrazole ring directly connected to a pyrazolone ring. The crystal packing is stabilized by N—H⋯O, C—H⋯O hydrogen bonds, and C—H⋯π(ring) interactions. []
Compound Description: These compounds were designed to have improved antimicrobial activity. The study also included docking studies to understand the mechanism of action. []
Compound Description: These compounds were synthesized through a green chemistry approach using a heterogeneous catalyst. The synthesis involved a one-pot, three-component condensation reaction under solvent-free conditions. []
Compound Description: This compound exists in a trans conformation with respect to the N=C bond. The crystal structure reveals zigzag layers formed through N—H⋯N and N—H⋯S hydrogen bonds. []
Compound Description: This class of compounds was investigated for their conformational differences, driven by variations in intermolecular interactions in their crystal structures. These differences impact their potential biological activity. []
Compound Description: This compound displays an overall twisted molecular conformation due to the dihedral angle between its terminal phenyl and bromobenzene rings. Its crystal packing is characterized by C—H⋯π interactions forming dimeric aggregates. []
Compound Description: The crystal structure of this compound features two independent molecules, both exhibiting a flattened chair conformation for the cyclohexane ring. The structure is stabilized by weak intermolecular C—H⋯O hydrogen bonding. []
Compound Description: This compound exhibits a nearly planar central residue and forms intramolecular O—H⋯O and N—H⋯O hydrogen bonds. C—H⋯π interactions mediate the formation of supramolecular layers in its crystal structure. []
Compound Description: This 1,2,4-triazin-6-one derivative was synthesized from an oxazolone precursor and characterized using various spectroscopic methods. []
4-Hydroxy-1-phenyl/methyl-3-(3-substituted-1-(substitutedimino)propyl)quinolin-2(1H)-one Derivatives and 4-Hydroxy-1-phenyl/methyl-3-(1-(substituedimino)ethyl)quinolin-2(1H)-one Derivatives
Compound Description: These quinolin-2-one derivatives were synthesized and evaluated for their potential as anticancer agents. The compounds were tested for their in vitro activity against K562 and Hep 3b cell lines. []
Compound Description: This compound forms dimers through N—H⋯O and C—H⋯O hydrogen bonds, further connected by intermolecular C—H⋯O hydrogen bonds. The pyrrolidine ring exhibits positional disorder. []
Compound Description: This compound is nearly planar and stabilized by intramolecular O—H⋯O and C—H⋯O hydrogen bonds. In the crystal, very weak aromatic π–π stacking interactions are observed. []
Compound Description: This compound contains two pyrazole rings, one of which is part of an antipyrine moiety. The structure exhibits thienyl-ring flip disorder. []
Compound Description: These derivatives, designed as analogs of (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, were synthesized and evaluated for their antiviral activity against a panel of RNA and DNA viruses. They showed promising activity against specific viruses, with improved potency compared to reference inhibitors. []
Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, a long-chain fatty acid elongase implicated in metabolic disorders. It shows promising results in reducing fatty acid elongation in both in vitro and in vivo studies, suggesting potential as a pharmacological tool and a therapeutic target for diabetes. []
Compound Description: This series of pyrazoline derivatives was synthesized and evaluated for their analgesic and anti-inflammatory effects. Many compounds exhibited significant activity comparable to the standard drug. []
Compound Description: This compound forms two S(6) rings through intramolecular hydrogen bonding and exhibits a twisted molecular conformation. Its crystal packing reveals a three-dimensional architecture formed via various intermolecular interactions. []
Compound Description: This compound forms dimers through N—H⋯O hydrogen bonding. The amide group is rotated relative to the dichlorophenyl and pyrazole rings due to steric repulsion. []
Compound Description: While the specific structure is not detailed, this group of compounds suggests variations at the 5-position of the dihydropyrimidine ring. []
Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety, was synthesized efficiently using FeCl3-SiO2 as a catalyst. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.